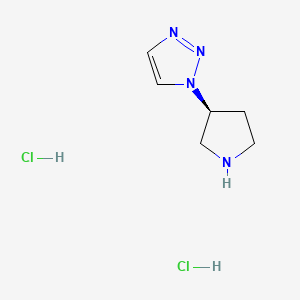
(S)-1-(Pyrrolidin-3-yl)-1H-1,2,3-triazole dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3S)-pyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride is a nitrogen-containing heterocyclic compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3S)-pyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions under mild conditions, leading to the formation of the triazole ring .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 1-[(3S)-pyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different derivatives.
Reduction: The compound can be reduced to modify the triazole ring or the pyrrolidine ring.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of triazole N-oxides, while reduction can yield dihydrotriazole derivatives .
科学的研究の応用
1-[(3S)-pyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the production of advanced materials with specific properties.
作用機序
The mechanism of action of 1-[(3S)-pyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride involves its interaction with specific molecular targets. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, making it an effective ligand for various enzymes and receptors. This interaction can modulate the activity of these targets, leading to the desired biological effects .
類似化合物との比較
- 1-[(3S)-pyrrolidin-3-yl]-1H-1,2,3-triazole monohydrochloride
- 1-[(3S)-pyrrolidin-3-yl]-1H-1,2,3-triazole free base
Uniqueness: 1-[(3S)-pyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride is unique due to its dihydrochloride form, which enhances its solubility and stability compared to its monohydrochloride and free base counterparts. This makes it more suitable for certain applications, particularly in aqueous environments .
特性
分子式 |
C6H12Cl2N4 |
|---|---|
分子量 |
211.09 g/mol |
IUPAC名 |
1-[(3S)-pyrrolidin-3-yl]triazole;dihydrochloride |
InChI |
InChI=1S/C6H10N4.2ClH/c1-2-7-5-6(1)10-4-3-8-9-10;;/h3-4,6-7H,1-2,5H2;2*1H/t6-;;/m0../s1 |
InChIキー |
VEAVKKCPYFVAGM-ILKKLZGPSA-N |
異性体SMILES |
C1CNC[C@H]1N2C=CN=N2.Cl.Cl |
正規SMILES |
C1CNCC1N2C=CN=N2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


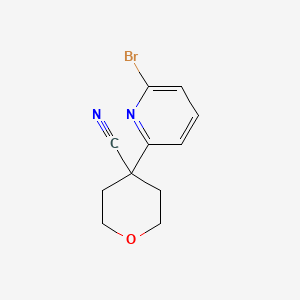
![methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine hydrochloride](/img/structure/B15301485.png)
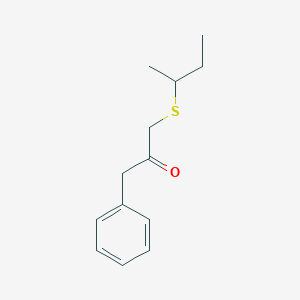
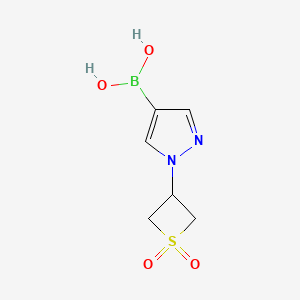
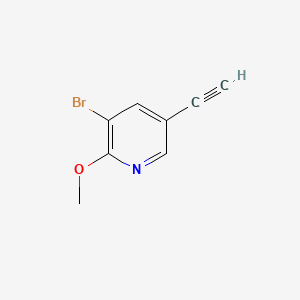
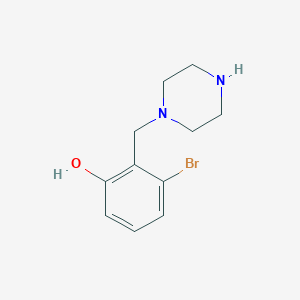
![5-Thia-8-azaspiro[3.5]nonan-9-one](/img/structure/B15301516.png)
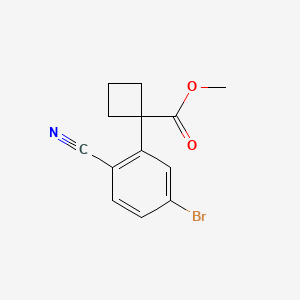
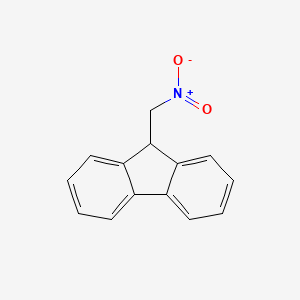

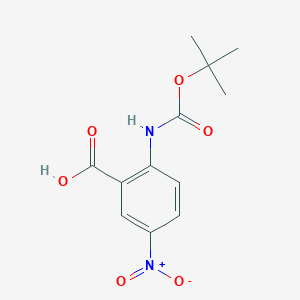
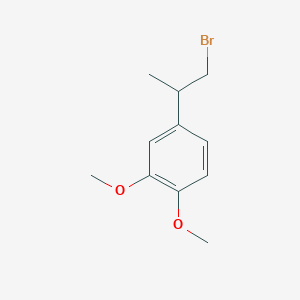
![1-[(1E)-2-(2-chlorophenyl)ethenesulfonyl]-5-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B15301540.png)
![1-(Bromomethyl)-3-cyclobutylbicyclo[1.1.1]pentane](/img/structure/B15301541.png)
